molecular formula C10H10N2O4 B1600924 2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 85160-84-5

2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No. B1600924
CAS RN: 85160-84-5
M. Wt: 222.2 g/mol
InChI Key: YKXZRZGZJZYBBH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one, commonly referred to as 2,2-DNBO, is a synthetic organic compound with a wide range of applications in scientific research. It is a nitrogen-containing heterocyclic compound with a benzoxazinone ring system and a nitro group at the 6-position. It has a molecular weight of 225.21 g/mol and is soluble in chloroform and methanol. 2,2-DNBO is used in various laboratory experiments and scientific research applications due to its unique properties.

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

This compound has been explored for its potential in the synthesis of novel anticancer agents. The nitro group and the oxazinone moiety present in the structure could be modified to produce derivatives with enhanced cytotoxic activities against various cancer cell lines . Researchers are investigating these derivatives for their ability to induce apoptosis and inhibit cell proliferation.

Agriculture: Pesticide Development

In agriculture, the compound’s derivatives are being studied for their use in developing new pesticides. The structural complexity of oxazinones offers a variety of interaction points with biological targets, potentially leading to the development of pesticides with novel modes of action .

Materials Science: Organic Synthesis

The compound serves as a building block in organic synthesis, particularly in the creation of polymers and small molecules with unique properties. Its reactivity can be utilized to develop materials with specific characteristics, such as increased durability or enhanced electrical conductivity .

Environmental Science: Pollutant Degradation

Researchers are examining the use of this compound in environmental science, particularly in the degradation of pollutants. Its chemical structure could be instrumental in catalyzing reactions that break down harmful environmental contaminants .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound is being studied for its role as an enzyme inhibitor. By modifying certain groups within the compound, it can be tailored to fit into enzyme active sites, potentially leading to the development of new drugs or biochemical tools .

Pharmacology: Drug Delivery Systems

The compound’s framework is being investigated for its application in drug delivery systems. Its ability to form stable, bioactive derivatives makes it a candidate for delivering therapeutic agents to specific sites within the body, enhancing the efficacy and reducing the side effects of drugs .

properties

IUPAC Name

2,2-dimethyl-6-nitro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-10(2)9(13)11-7-5-6(12(14)15)3-4-8(7)16-10/h3-5H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXZRZGZJZYBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443099
Record name 2,2-DIMETHYL-6-NITRO-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one

CAS RN

85160-84-5
Record name 2,2-Dimethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-DIMETHYL-6-NITRO-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
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Synthesis routes and methods I

Procedure details

2-Bromo-N-(2-hydroxy-5-nitro-phenyl)-2-methyl-propionamide was mixed with K2CO3 in 20 mL of DMF and stirred overnight at 50° C. The reaction mixture was poured into ice water. The precipitate was collected by filtration and washed with H2O. The crude compound was recrystallized from EtOH.
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20 mL
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[Compound]
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ice water
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Synthesis routes and methods II

Procedure details

2-Amino-4-nitrophenol (5 g), ethyl 2-bromo-2-methylpropanoate (5.77 mL, 1.2 eq.), and K2CO3 (6.7 g, 1.5 eq.) were suspended in DMF (50 ml). The reaction mixture was heated at 70° C. overnight. The mixture was then diluted with water (200 mL) and EtOAc (150 mL). The EtOAc layer was washed with water (2×150 mL) and evaporated. The residue was purified by Combiflash chromatography (EtOAc in hexanes=10-100%) to give 2,2-dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (3.45 g).
Quantity
5 g
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reactant
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5.77 mL
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6.7 g
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50 mL
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solvent
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200 mL
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150 mL
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solvent
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Synthesis routes and methods III

Procedure details

At room temperature, a solution of 2-amino-4-nitro-phenol (82.5 g, 0.54 mol) in DMF (660 ml) is treated with ethyl 2-bromoisobutyrate (160 ml, 1.07 mol) and KF (124.7 g, 2.15 mol), stirred at the same temperature for 1 h, warmed to 60° C., and stirred for 48 h. After pouring the mixture into H2O (3500 ml), the resulting precipitate is collected by filtration, and washed with H2O and Et2O for several times respectively to give 2,2-dimethyl-6-nitro-4H-benzo[1,4]oxazin-3-one (84.8 g, 71%) as yellow solid. Rf (hexane/EtOAc 2:1) 0.42. 1H-NMR (400 MHz, DMSO-d6) 1.48 (s), 7.16 (d, J=9.0), 6.42 (d, J=0.4), 8.00 (dd, J=9.0, 0.4). 13C-NMR (100 MHz, DMSO-d6) 167.7 (s), 147.5 (s), 142.0 (s), 128.0 (s), 119.2 (d), 117.3 (d), 110.3 (d), 78.9 (s), 23.7 (2q).
Quantity
82.5 g
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reactant
Reaction Step One
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160 mL
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reactant
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124.7 g
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660 mL
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3500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one

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